1R-Dapagliflozin

Chiral Chromatography Stereochemistry Impurity Profiling

Quantifying α-isomer in dapagliflozin API requires a dedicated chiral reference standard-generic SGLT2 inhibitor standards lack stereochemical specificity. 1R-Dapagliflozin (CAS 1373321-04-0) resolves this. • Enables ICH Q2(R1) chiral HPLC validation with baseline resolution (Rs > 2.0) on polysaccharide-based columns. • Supports ICH Q3A(R2) impurity quantitation at ≥0.05% with calibration curves at 0.05%-0.15%. • Validates stability-indicating methods under forced degradation; monitors glycosylation stereochemistry. Supplied with CoA. Ready for global dispatch.

Molecular Formula C21H25ClO6
Molecular Weight 408.875
CAS No. 1373321-04-0
Cat. No. B571606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1R-Dapagliflozin
CAS1373321-04-0
Synonyms(2R,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Molecular FormulaC21H25ClO6
Molecular Weight408.875
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
InChIInChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1
InChIKeyJVHXJTBJCFBINQ-YMQHIKHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1R-Dapagliflozin (CAS 1373321-04-0): A Critical Reference Standard for Chiral Purity Analysis


1R-Dapagliflozin (CAS 1373321-04-0), also known as Dapagliflozin α-Isomer or Dapagliflozin Impurity D [1], is an enantiomer of the FDA-approved sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin. As a diastereomer with the (1R) configuration at the anomeric center, it represents a process-related impurity that must be strictly controlled during API manufacturing and quality control [2]. Unlike the active S-enantiomer, 1R-Dapagliflozin is not intended for therapeutic use but serves as an essential analytical reference standard for chiral purity determination, stability-indicating method validation, and regulatory compliance testing under ICH Q3A guidelines [3].

Why 1R-Dapagliflozin Cannot Be Substituted with Other Dapagliflozin Impurities or Generic SGLT2 Standards


1R-Dapagliflozin exhibits a specific stereochemical configuration at the anomeric carbon (C1) that distinguishes it from both the active drug substance (1S configuration) and other dapagliflozin-related impurities [1]. Generic SGLT2 inhibitor reference standards (e.g., empagliflozin, canagliflozin) possess entirely different core structures and cannot serve as system suitability markers for dapagliflozin-specific chiral methods [2]. Furthermore, even among dapagliflozin impurities, the α-isomer requires dedicated chiral chromatographic separation using polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OJ-H), as reversed-phase HPLC methods fail to resolve the 1R and 1S enantiomers [3]. Substituting 1R-Dapagliflozin with a non-chiral impurity standard or a different SGLT2 inhibitor reference material would invalidate method specificity, compromise peak identification, and fail to meet ICH Q2(R1) validation requirements for enantiomeric purity testing [4].

1R-Dapagliflozin: Quantitative Differentiation Evidence vs. Comparators


Stereochemical Identity: 1R-Dapagliflozin vs. Active Pharmaceutical Ingredient (1S-Dapagliflozin)

1R-Dapagliflozin is the α-anomer of dapagliflozin, possessing the (1R) configuration at the anomeric carbon (C1), whereas the active pharmaceutical ingredient, dapagliflozin, has the (1S) configuration [1]. This single stereochemical inversion at C1 fundamentally alters the three-dimensional orientation of the glucitol moiety, preventing 1R-Dapagliflozin from adopting the binding conformation required for high-affinity SGLT2 inhibition [2].

Chiral Chromatography Stereochemistry Impurity Profiling

SGLT2 Inhibitory Activity: 1R-Dapagliflozin vs. Active S-Enantiomer (Class Inference from Chiral SGLT2 Inhibitors)

Direct IC50 data for purified 1R-Dapagliflozin are not publicly available. However, class-level evidence from structurally related SGLT2 inhibitors demonstrates that inversion of stereochemistry at the anomeric center abolishes SGLT2 inhibitory activity [1]. For dapagliflozin (1S, β-anomer), reported IC50 values against human SGLT2 range from 1.2 nM to 1.6 nM, with >800-fold selectivity over SGLT1 [2]. Based on established structure-activity relationships for C-aryl glucoside SGLT2 inhibitors, the 1R (α-anomer) configuration is predicted to exhibit negligible SGLT2 inhibition (>1000-fold weaker than the 1S-enantiomer) [3].

SGLT2 Inhibition Enantioselectivity In Vitro Pharmacology

Regulatory Acceptance Threshold: 1R-Dapagliflozin Content Limits per ICH Q3A

Under ICH Q3A(R2) guidelines for new drug substances, any unspecified impurity in dapagliflozin API must be controlled below the identification threshold of 0.10% (or 1.0 mg/day, whichever is lower) based on a maximum daily dose of 10 mg [1]. The α-isomer (1R-Dapagliflozin) is classified as a specified impurity in dapagliflozin monographs, requiring quantitation at levels ≥0.05% [2]. Analytical methods for dapagliflozin must achieve baseline resolution between the 1S (active) and 1R (α-isomer) peaks with a resolution factor (Rs) > 2.0, a limit of detection (LOD) ≤ 0.02%, and a limit of quantitation (LOQ) ≤ 0.05% relative to the dapagliflozin peak area [3].

ICH Q3A Impurity Threshold Quality Control

Chromatographic Retention Behavior: 1R-Dapagliflozin vs. Other Dapagliflozin Impurities

1R-Dapagliflozin (α-isomer) exhibits distinct chromatographic retention behavior compared to dapagliflozin (β-isomer) and other related impurities. In a validated RP-HPLC method using a C18 column (150 × 4.6 mm, 5 µm) with acetonitrile:phosphate buffer (pH 3.0) mobile phase, dapagliflozin elutes at approximately 8.2 min, while the α-isomer (1R-Dapagliflozin) elutes at approximately 7.1 min under identical conditions [1]. Resolution between the two peaks exceeds 3.0. For chiral separation, polysaccharide-based columns (Chiralpak IA or Chiralcel OJ-H) achieve baseline resolution with the 1S-enantiomer eluting before the 1R-enantiomer under normal-phase conditions (hexane:ethanol:trifluoroacetic acid) [2].

RP-HPLC Chiral SFC Retention Time

1R-Dapagliflozin Application Scenarios for Quality Control and Analytical Development


AND A Filing and Commercial Batch Release Testing

1R-Dapagliflozin serves as a certified reference standard for quantifying the α-isomer impurity in dapagliflozin API and finished drug products. According to ICH Q3A(R2), impurities must be controlled below the 0.10% identification threshold, and the α-isomer requires quantitation at levels ≥0.05% [1]. The reference standard is used to construct calibration curves (typically 0.05%–0.15% of the nominal dapagliflozin concentration), verify system suitability, and demonstrate method specificity in regulatory submissions [2].

Stability-Indicating Method Validation per ICH Q2(R1)

1R-Dapagliflozin is a critical component in forced degradation studies designed to validate the stability-indicating capability of HPLC/UPLC methods for dapagliflozin. The α-isomer reference standard is spiked into placebo and API samples to establish that the chiral impurity is resolved from the main peak with Rs > 2.0 and that peak purity analysis (using PDA or MS detection) confirms no co-elution under stressed conditions (acid, base, oxidative, thermal, and photolytic degradation) [3].

Chiral Purity Determination of Synthetic Dapagliflozin Intermediates

During dapagliflozin synthesis, the stereochemistry at the anomeric carbon is established in the final glycosylation step. 1R-Dapagliflozin is used as an authentic standard to monitor the stereochemical fidelity of this coupling reaction and to quantify any epimerization that may occur during subsequent purification or storage [4]. Its availability enables process chemists to optimize reaction conditions (e.g., Lewis acid catalyst selection, temperature control) to minimize α-isomer formation.

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